ゼルコバマイシン

概要

説明

科学的研究の応用

Zelkovamycin has a wide range of scientific research applications:

Chemistry: Zelkovamycin is used as a model compound for studying the synthesis and modification of cyclic peptides.

Medicine: Zelkovamycin has shown promising results in the treatment of bacterial infections, particularly those caused by drug-resistant strains.

Industry: In the pharmaceutical industry, zelkovamycin is used as a lead compound for the development of new antibiotics.

作用機序

ゼルコバマイシンは、細菌細胞の酸化リン酸化(OXPHOS)系を阻害することで効果を発揮します . この阻害は、アデノシン三リン酸(ATP)の産生を阻害し、細胞死につながります . ゼルコバマイシンの分子標的は、細菌の呼吸鎖のさまざまな成分を含みます . さらに、ゼルコバマイシンは、細菌細胞におけるタンパク質合成を阻害することが示されています .

6. 類似の化合物との比較

ゼルコバマイシンは、アルギリンファミリーの天然物と構造的に類似しており、これらは、強力な抗菌活性和抗癌活性を有する環状ペプチドでもあります . ゼルコバマイシンは、その特定のアミノ酸組成とOXPHOS阻害特性が独特です . 類似の化合物には以下が含まれます:

アルギリンA: 抗癌活性和プロテアソームの阻害で知られています.

アルギリンB: 強力な抗菌活性を示し、ゼルコバマイシンと構造的類似性を共有しています.

アルギリンC: 独自の生物活性を有するアルギリンファミリーの別のメンバーです.

ゼルコバマイシンは、その独特のアミノ酸残基とその特定の作用機序により、さらに研究開発を進めるための貴重な化合物となっています .

準備方法

合成ルートと反応条件: ゼルコバマイシンは、通常、ストレプトマイセス属K96-0670 の培養液から単離されます. 生産プロセスには、溶媒抽出、続いてODSカラムクロマトグラフィーと分取用高速液体クロマトグラフィー(HPLC)による精製が含まれます . 発酵条件には、ゼルコバマイシンの収量を最適化するために、特定の培地と制御された環境パラメータの使用が含まれます .

工業生産方法: ゼルコバマイシンの工業生産には、ストレプトマイセスまたはアクチノマデュラの最適化された株を使用した大規模発酵が関与します . 発酵液は、抗生物質を純粋な形で単離するために、一連の抽出および精製工程にかけられます . HPLCや質量分析などの高度な技術を使用して、最終製品の純度と品質を保証します .

化学反応の分析

反応の種類: ゼルコバマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾して生物活性を高めたり、構造活性相関を調べたりするために不可欠です .

一般的な試薬と条件: ゼルコバマイシンの化学反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります . 反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の修飾を実現します .

生成される主な生成物: ゼルコバマイシンの化学反応から生成される主な生成物には、官能基が修飾されたさまざまな誘導体があります . これらの誘導体は、しばしば、抗菌活性または抗ウイルス活性の強化について研究されています .

4. 科学研究への応用

ゼルコバマイシンは、幅広い科学研究への応用が期待されています:

類似化合物との比較

Zelkovamycin is structurally similar to the argyrin family of natural products, which are also cyclic peptides with potent antibacterial and anticancer activities . zelkovamycin is unique in its specific amino acid composition and its OXPHOS inhibitory properties . Similar compounds include:

Argyrin A: Known for its anticancer activity and inhibition of the proteasome.

Argyrin B: Exhibits potent antibacterial activity and shares structural similarities with zelkovamycin.

Argyrin C: Another member of the argyrin family with unique biological activities.

Zelkovamycin stands out due to its unique amino acid residues and its specific mechanism of action, making it a valuable compound for further research and development .

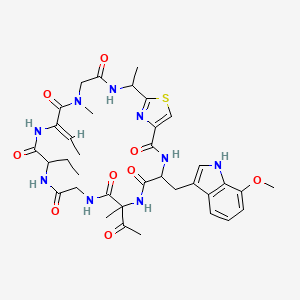

特性

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zelkovamycin and what makes its structure unique?

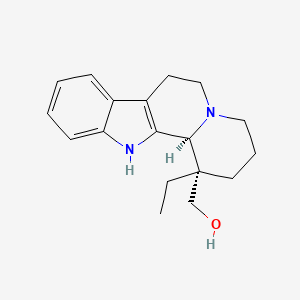

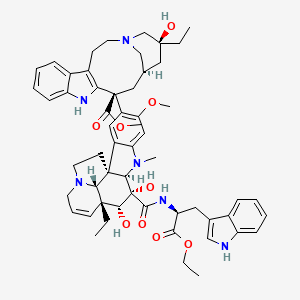

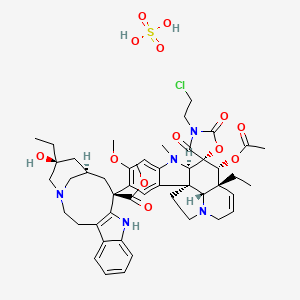

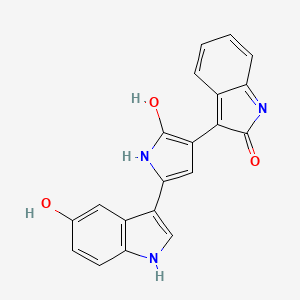

A1: Zelkovamycin is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in Zelkovamycin B. []

Q2: What is Zelkovamycin's known biological activity?

A2: While structurally similar to the anticancer argyrin family, Zelkovamycin demonstrates a unique biological activity. Research indicates that Zelkovamycin acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is Zelkovamycin's antibacterial activity?

A3: Zelkovamycin shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue Zelkovamycin H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of Zelkovamycin?

A4: Studies on Zelkovamycin analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with Zelkovamycin?

A5: Yes, preliminary research suggests potential antiviral properties. Zelkovamycin and Zelkovamycin E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, Zelkovamycin E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into Zelkovamycin's antiviral potential.

Q6: What are the implications of Zelkovamycin's unique bioactivity?

A6: Zelkovamycin's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。